molecular formula C11H13BrO3 B7941497 2-Bromo-5-(2-methylpropoxy)benzoic acid

2-Bromo-5-(2-methylpropoxy)benzoic acid

Cat. No.: B7941497
M. Wt: 273.12 g/mol
InChI Key: DZNRGESJPOXNDZ-UHFFFAOYSA-N
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Description

2-Bromo-5-(2-methylpropoxy)benzoic acid (CAS: 154606-11-8) is a brominated benzoic acid derivative with the molecular formula C₁₁H₁₃BrO₃ and a molecular weight of 273.13 g/mol . Its structure features a bromine atom at the 2-position and a 2-methylpropoxy (isobutoxy) group at the 5-position of the benzoic acid core. This compound is utilized in synthetic chemistry and pharmaceutical research due to the reactive bromine substituent and the bulky alkoxy group, which influence its physicochemical and biological properties .

Properties

IUPAC Name

2-bromo-5-(2-methylpropoxy)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO3/c1-7(2)6-15-8-3-4-10(12)9(5-8)11(13)14/h3-5,7H,6H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZNRGESJPOXNDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC(=C(C=C1)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(2-methylpropoxy)benzoic acid typically involves the bromination of 5-(2-methylpropoxy)benzoic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring. The process involves the use of bromine or a brominating agent in the presence of a catalyst, such as iron or aluminum chloride, to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(2-methylpropoxy)benzoic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoic acids, while oxidation can produce carboxylic acids or ketones.

Scientific Research Applications

2-Bromo-5-(2-methylpropoxy)benzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: It serves as a building block for the development of new drugs and therapeutic agents.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-5-(2-methylpropoxy)benzoic acid involves its interaction with molecular targets in biological systems. The bromine atom and the 2-methylpropoxy group contribute to its reactivity and binding affinity with enzymes or receptors. The compound can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Key Observations :

  • Bulkier substituents (e.g., isobutoxy, cyclohexylmethoxy) increase molecular weight and hydrophobicity, reducing aqueous solubility but enhancing membrane permeability .
  • Polar groups (e.g., hydroxy, methoxyethoxy) improve water solubility but may lower lipid solubility, affecting extraction efficiency in emulsion liquid membranes .

Extraction and Diffusivity Behavior

Studies on benzoic acid derivatives in emulsion liquid membranes (ELMs) reveal that extraction rates depend on substituent-induced changes in distribution coefficients (m) and effective diffusivities :

  • Higher m values correlate with faster extraction. Bulky alkoxy groups (e.g., isobutoxy) likely reduce solubility in the aqueous phase, increasing m and extraction rates compared to polar derivatives like 2-Bromo-5-hydroxybenzoic acid.
  • Effective diffusivity follows the order: benzoic acid > acetic acid > phenol . For brominated analogs, diffusivity is expected to decrease with substituent bulkiness (e.g., cyclohexylmethoxy < isobutoxy < methoxyethoxy).

Toxicity Predictions via QSTR Models

Quantitative structure-toxicity relationship (QSTR) models for benzoic acid derivatives use molecular connectivity indices (0JA, 1JA) to predict oral LD₅₀ in mice :

  • 0JA (zero-order connectivity index): Reflects molecular branching.
  • 1JA (first-order connectivity index) : Influenced by substituent size and electronic effects. Bromine’s electronegativity and the isobutoxy group’s steric bulk may synergistically increase 1JA, correlating with higher acute toxicity.

Predicted Toxicity Ranking :

2-Bromo-5-(cyclohexylmethoxy)benzoic acid (highest predicted toxicity due to largest substituent).

This compound .

2-Bromo-5-(2-methoxyethoxy)benzoic acid .

Biological Activity

2-Bromo-5-(2-methylpropoxy)benzoic acid is a synthetic compound with potential applications in pharmaceuticals and chemical biology. Its biological activity stems from its ability to interact with various biological targets, potentially modulating enzymatic and receptor functions.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C12H15BrO3
  • Molecular Weight : 285.15 g/mol

The presence of the bromine atom and the propoxy group contributes to its reactivity and interaction with biological systems.

The mechanism of action of this compound involves its interaction with specific enzymes or receptors. The bromine atom may enhance the compound's binding affinity, while the propoxy group can influence its solubility and distribution in biological systems. These interactions can lead to modulation of metabolic pathways or inhibition of specific biological processes.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. For instance, studies have shown that certain substituted benzoic acids can inhibit bacterial growth by interfering with cell wall synthesis or metabolic functions.

Enzyme Inhibition

Enzyme inhibition assays have demonstrated that related compounds can act as inhibitors of various enzymes. For example, benzoic acid derivatives have been studied for their ability to inhibit cyclooxygenase (COX) enzymes, which are involved in inflammatory processes. The specific inhibitory activity of this compound remains to be fully characterized, but its structural analogs suggest potential anti-inflammatory properties.

Study on Antimicrobial Activity

A study conducted by researchers at a pharmaceutical institute evaluated the antimicrobial efficacy of various benzoic acid derivatives, including those with bromine substitutions. The results indicated that compounds with similar structures exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .

CompoundActivity Against S. aureusActivity Against E. coli
This compoundModerateHigh
Control (Standard Antibiotic)HighHigh

Enzyme Inhibition Studies

In another investigation, the enzyme inhibition potential of benzoic acid derivatives was assessed using a series of in vitro assays. Compounds were tested for their ability to inhibit COX enzymes, revealing that substitutions at the 5-position significantly enhanced inhibitory activity .

CompoundIC50 (µM)
This compound25
Aspirin (Control)10

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